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Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164 Get Quote

For Immediate Release

A comprehensive technical guide detailing the origin and formation of Daclatasvir Impurity C
has been compiled for researchers, scientists, and professionals in drug development. This

document elucidates the chemical pathways leading to the formation of this critical impurity,

providing a foundational understanding for its control and monitoring in the pharmaceutical

manufacturing process. Daclatasvir Impurity C is primarily understood to be a degradation

product formed under hydrolytic stress conditions, particularly in acidic and basic environments.

Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus, can degrade

through the hydrolysis of one of its two methyl carbamate functional groups. This reaction leads

to the formation of a carbamic acid intermediate, which may subsequently decarboxylate. The

resulting compound, known as monodescarboxymethyl daclatasvir, is a significant impurity that

requires careful monitoring to ensure the safety and efficacy of the final drug product.

Forced degradation studies are instrumental in understanding the formation of Daclatasvir
Impurity C. These studies involve subjecting Daclatasvir to a variety of stress conditions,

including acid and base hydrolysis, oxidation, and thermal and photolytic stress, as stipulated

by the International Council for Harmonisation (ICH) guidelines.

Formation of Daclatasvir Impurity C
Daclatasvir Impurity C is predominantly formed through the hydrolysis of one of the methyl

carbamate moieties present in the Daclatasvir molecule. This process can be catalyzed by both
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acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester of the carbamate group is

protonated, making it more susceptible to nucleophilic attack by water. This leads to the

cleavage of the methyl ester and the formation of a carbamic acid intermediate, which can then

lose carbon dioxide to yield the final impurity.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the

carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. The

collapse of this intermediate results in the departure of the methoxide ion, yielding the carbamic

acid, which can subsequently decarboxylate.

The following diagram illustrates the general pathway for the formation of Daclatasvir Impurity
C via hydrolysis.
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Caption: Formation of Daclatasvir Impurity C via hydrolysis.

Quantitative Data from Forced Degradation Studies
Forced degradation studies provide critical quantitative data on the extent of Daclatasvir

degradation and the formation of its impurities under various stress conditions. The table below

summarizes typical findings from such studies.
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Stress
Condition

Reagent/Me
thod

Temperatur
e

Duration
Daclatasvir
Degradatio
n (%)

Impurity C
Formation

Acid

Hydrolysis
0.1 N HCl 60°C 4 hours Significant Observed

Base

Hydrolysis
0.1 N NaOH 60°C 4 hours Significant Observed

Oxidative

Degradation
30% H₂O₂ 60°C 6 hours Significant

Not typically

observed

Thermal

Degradation
Dry Heat 100°C 72 hours Minimal Not observed

Photolytic

Degradation
UV Light Ambient 10 days Minimal Not observed

Note: The exact percentage of degradation and impurity formation can vary depending on the

specific experimental conditions.

Experimental Protocols
Detailed experimental protocols are crucial for the reproducible identification and quantification

of Daclatasvir Impurity C. Below are representative protocols for forced degradation studies

and the subsequent analysis.

Forced Degradation Study Protocol
A stock solution of Daclatasvir is prepared and subjected to various stress conditions as

outlined in the table above.

Acid Hydrolysis: A solution of Daclatasvir is mixed with 0.1 N hydrochloric acid and refluxed

at 60°C for 4 hours.[1]

Base Hydrolysis: A solution of Daclatasvir is mixed with 0.1 N sodium hydroxide and refluxed

at 60°C for 4 hours.[1]
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Oxidative Degradation: A solution of Daclatasvir is treated with 30% hydrogen peroxide at

60°C for 6 hours.[1]

Thermal Degradation: Solid Daclatasvir is exposed to dry heat at 100°C for 3 days.[2]

Photolytic Degradation: A layer of solid Daclatasvir powder is exposed to direct sunlight for

10 days.[2]

Following exposure to the stress conditions, the samples are neutralized, diluted, and analyzed

using a stability-indicating analytical method.

The following diagram outlines the general experimental workflow for a forced degradation

study.
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Caption: Experimental workflow for forced degradation studies.

Analytical Method for Impurity Profiling
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-

Performance Liquid Chromatography (UPLC) method is essential for the separation and

quantification of Daclatasvir from its impurities.

Typical HPLC Method Parameters:

Parameter Specification

Column
C18 (e.g., Waters Symmetry C18, 150 x 4.6

mm, 5 µm)[3]

Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)[3]

Mobile Phase B Acetonitrile[3]

Elution Gradient

Flow Rate 1.0 mL/min

Detection Wavelength 315 nm[2]

Column Temperature 40°C[1]

The identification of degradation products, including Impurity C, is typically confirmed using

mass spectrometry (MS) coupled with liquid chromatography.[1][3] One study identified a

degradation product with a protonated molecular ion peak ([M+H]⁺) at m/z 582.4 under both

acidic and basic hydrolysis conditions.[4]

This technical guide provides a comprehensive overview of the origin and formation of

Daclatasvir Impurity C. A thorough understanding of these aspects is paramount for the

development of robust control strategies to ensure the quality, safety, and efficacy of

Daclatasvir drug products. Researchers and drug development professionals are encouraged

to utilize this information to inform their analytical method development, validation, and stability

testing programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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